The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic molecule characterized by its complex structure, which includes a benzoxazole moiety and multiple aromatic substitutions. This compound is classified as a chalcone, which is a type of aromatic ketone featuring a three-carbon α,β-unsaturated carbonyl system connecting two phenyl rings. The specific arrangement of functional groups in this compound suggests potential biological activity, making it of interest in medicinal chemistry and materials science.
The compound can be identified by its Chemical Abstracts Service (CAS) number 489397-32-2, which is used for cataloging and identifying chemical substances. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of iodine in the structure may also enhance its reactivity and biological interactions.
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
The molecular formula of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one is , with a molecular weight of approximately 372.24 g/mol. The structural representation includes:
The compound's structure can be depicted using SMILES notation: C=CC(=O)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3O2)I)C=C(C=C2)C(C)=C.
The compound may undergo various chemical reactions due to its reactive functional groups:
The mechanism of action for (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one involves interactions with various biological targets:
Experimental studies would be necessary to elucidate specific molecular targets and pathways influenced by this compound.
The physical properties of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one include:
Chemical properties include stability under standard conditions but may be sensitive to light or moisture due to the presence of reactive functional groups.
The potential applications for (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one span various fields:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8